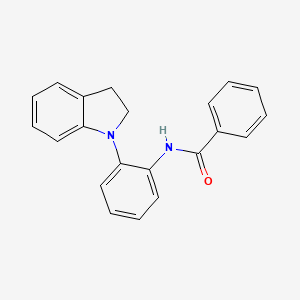
N-(2-(Indolin-1-yl)phenyl)benzamide
概要
説明
N-(2-(Indolin-1-yl)phenyl)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Indolin-1-yl)phenyl)benzamide typically involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)aniline with benzoyl chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond between the aniline and benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(2-(Indolin-1-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the benzamide moiety to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
科学的研究の応用
N-(2-(Indolin-1-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of N-(2-(Indolin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to downstream biological effects .
類似化合物との比較
Similar Compounds
- N-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]benzamide .
- 2H-Indol-2-one, 1,3-dihydro- .
- 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide .
Uniqueness
N-(2-(Indolin-1-yl)phenyl)benzamide is unique due to its specific substitution pattern on the indole moiety, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
特性
CAS番号 |
71971-54-5 |
|---|---|
分子式 |
C21H18N2O |
分子量 |
314.4 g/mol |
IUPAC名 |
N-[2-(2,3-dihydroindol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H18N2O/c24-21(17-9-2-1-3-10-17)22-18-11-5-7-13-20(18)23-15-14-16-8-4-6-12-19(16)23/h1-13H,14-15H2,(H,22,24) |
InChIキー |
HQIZWGHOXDDCES-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














